3-Phenoxycyclobutan-1-amine
Overview
Description
3-Phenoxycyclobutan-1-amine, also known as PCCA, is a cyclic compound with an amine group and a phenol group attached to a four-membered ring. It has a molecular weight of 199.68 .
Synthesis Analysis
The synthesis of amines like 3-Phenoxycyclobutan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis
The molecular structure of 3-Phenoxycyclobutan-1-amine can be represented by the InChI code: 1S/C10H13NO.ClH/c11-8-6-10 (7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H/t8-,10+ .Chemical Reactions Analysis
Amines like 3-Phenoxycyclobutan-1-amine can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .It is stored at a temperature of 4 degrees Celsius . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .
Scientific Research Applications
Metabolic Pathways and Biochemical Implications
3-Phenoxycyclobutan-1-amine is a chemical compound with potential relevance in various scientific research fields, particularly in understanding metabolic pathways and biochemical implications. Although the exact applications of 3-Phenoxycyclobutan-1-amine in scientific research are not directly reported, insights can be drawn from studies on similar compounds, highlighting the importance of research in this area.
For instance, studies on the metabolic fate of tricyclic antidepressants, like Amitriptyline, provide a foundational understanding of how similar compounds undergo oxidative metabolism, leading to the production of secondary and primary amines, and their subsequent metabolic pathways (Breyer‐Pfaff, 2004). This research is critical in drug development and understanding the biochemical implications of metabolite formation.
Environmental and Health Implications of Heterocyclic Amines
Research on heterocyclic amines, like those formed during the cooking of meat, elucidates the environmental and health implications of these compounds. The formation, occurrence, and biological activities of these amines are extensively studied to assess their mutagenic and carcinogenic potential, offering a basis for investigating similar compounds (Knize & Felton, 2005). Understanding these aspects is vital for public health and safety, as well as for developing strategies to mitigate exposure to harmful compounds.
Antioxidant and Anti-inflammatory Activities
The study of phenolic compounds, including their antioxidant and anti-inflammatory activities, is another area where compounds like 3-Phenoxycyclobutan-1-amine could have significant applications. Research on p-Coumaric acid and its conjugates, for example, showcases the potential health benefits and bioactivities of phenolic compounds, including anti-cancer, antimicrobial, and anti-inflammatory effects (Pei et al., 2016). These findings underscore the potential of investigating similar compounds for their bioactive properties.
Environmental Remediation
Advances in the functionalization of inorganic adsorbents with amines, such as 3-Phenoxycyclobutan-1-amine, demonstrate potential applications in environmental remediation. Such modifications enhance the adsorption capabilities of materials for removing organic contaminants from water, highlighting a crucial area of research for environmental protection and sustainability (Bouazizi et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-phenoxycyclobutan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGGIPLURZLJFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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